Cas no 103205-27-2 (1-(2-Methylphenyl)-2-nitropropene)

1-(2-Methylphenyl)-2-nitropropene is a nitroalkene derivative characterized by its aromatic methyl substitution and nitro functional group. This compound is primarily utilized in organic synthesis as a versatile intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its structural features, such as the electron-withdrawing nitro group and the aromatic methyl substituent, enhance reactivity in conjugate addition and cyclization reactions. The compound exhibits stability under standard handling conditions, making it suitable for controlled synthetic applications. Researchers value its role in constructing nitrogen-containing heterocycles and as a precursor in fine chemical synthesis. Proper storage in a cool, dry environment is recommended to maintain integrity.
1-(2-Methylphenyl)-2-nitropropene structure
103205-27-2 structure
Product Name:1-(2-Methylphenyl)-2-nitropropene
CAS No:103205-27-2
MF:C10H11NO2
MW:177.199842691422
CID:125517
PubChem ID:562312
Update Time:2025-06-09

1-(2-Methylphenyl)-2-nitropropene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-methyl-2-(2-nitro-1-propen-1-yl)-
    • 1-(2-METHYLPHENYL)-2-NITROPROPENE
    • 1-methyl-2-(2-nitroprop-1-enyl)benzene
    • 2-Methyl-1-<2-nitro-propenyl>-benzol
    • 2-Nitro-1-<2-methyl-phenyl>-prop-1-en
    • ALPHA,2-DIMETHYLNITROSTYRENE
    • 2'-BETA-DIMETHYL-BETA-NITROSTYRENE
    • 1-(2-METHYLPHENYL)-2-NITROPROPENE, >95%
    • DTXSID30340183
    • 1-methyl-2-(2-nitroprop-1-en-1-yl)benzene
    • FT-0642521
    • 103205-27-2
    • AKOS017269185
    • 1-(2-Methylphenyl)-2-nitropropene
    • Inchi: 1S/C10H11NO2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-7H,1-2H3
    • InChI Key: UGRWKHJLICNPPQ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C(C)=CC1C=CC=CC=1C)=O

Computed Properties

  • Exact Mass: 177.07900
  • Monoisotopic Mass: 177.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.6
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 45.82000
  • LogP: 3.15570

1-(2-Methylphenyl)-2-nitropropene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M236145-25mg
1-(2-Methylphenyl)-2-nitropropene
103205-27-2
25mg
$ 205.00 2022-06-04
TRC
M236145-50mg
1-(2-Methylphenyl)-2-nitropropene
103205-27-2
50mg
$ 330.00 2022-06-04
TRC
M236145-100mg
1-(2-Methylphenyl)-2-nitropropene
103205-27-2
100mg
$ 535.00 2022-06-04

1-(2-Methylphenyl)-2-nitropropene Related Literature

Additional information on 1-(2-Methylphenyl)-2-nitropropene

Comprehensive Overview of 1-(2-Methylphenyl)-2-nitropropene (CAS No. 103205-27-2): Properties, Applications, and Research Insights

1-(2-Methylphenyl)-2-nitropropene (CAS No. 103205-27-2) is an organic compound belonging to the class of nitroalkenes, characterized by its unique molecular structure featuring a nitro group and a methyl-substituted phenyl ring. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and material science. Researchers and industry professionals frequently search for terms like "synthesis of 1-(2-Methylphenyl)-2-nitropropene", "nitropropene derivatives uses", and "CAS 103205-27-2 safety data", reflecting its growing relevance in scientific and industrial domains.

The compound's molecular formula, C10H11NO2, and its molecular weight of 177.20 g/mol, make it a subject of interest for studies on structure-activity relationships (SAR). Its nitro group contributes to its reactivity, enabling applications in catalysis and polymer chemistry. Recent trends highlight its potential in green chemistry initiatives, where researchers explore eco-friendly synthesis routes for such derivatives. Searches like "biodegradable nitroalkenes" and "sustainable nitro compound production" align with this focus, underscoring the compound's alignment with modern environmental priorities.

In the pharmaceutical sector, 1-(2-Methylphenyl)-2-nitropropene serves as a precursor for bioactive molecules, particularly in the development of anti-inflammatory agents and antimicrobial compounds. Its aryl-nitro functionality allows for diverse chemical modifications, making it a valuable building block in drug discovery. Popular queries such as "nitropropene in medicinal chemistry" and "CAS 103205-27-2 drug applications" reflect this niche. Additionally, its role in flavor and fragrance industries is being investigated, with studies exploring its potential as a synthetic aroma enhancer.

From a technical perspective, 1-(2-Methylphenyl)-2-nitropropene exhibits a pale yellow to amber appearance and is typically stored under inert conditions to maintain stability. Analytical techniques like HPLC, GC-MS, and NMR spectroscopy are commonly employed for its characterization. Laboratory searches often include "analytical methods for nitropropene derivatives" and "CAS 103205-27-2 purity testing", emphasizing the need for precise quality control in research and production settings.

Emerging applications of 1-(2-Methylphenyl)-2-nitropropene include its use in advanced material synthesis, such as conductive polymers and photoactive coatings. Its electron-withdrawing nitro group enhances material properties, driving innovation in flexible electronics and solar cell technologies. This aligns with trending searches like "nitroalkenes in nanotechnology" and "organic electronic materials". Furthermore, its compatibility with microwave-assisted synthesis techniques has streamlined production processes, reducing energy consumption—a key consideration for industries adopting circular economy principles.

In conclusion, 1-(2-Methylphenyl)-2-nitropropene (CAS No. 103205-27-2) represents a multifaceted compound with expanding applications across life sciences, materials engineering, and sustainable chemistry. Its integration into high-value research and industrial workflows continues to evolve, supported by advancements in synthetic methodologies and analytical technologies. As interest grows in functionalized nitro compounds, this derivative remains a focal point for innovation, addressing both scientific challenges and market demands.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd